molecular formula C7H10LiNO3 B2997268 Lithium;1-methyl-2-oxopiperidine-3-carboxylate CAS No. 2095411-03-1

Lithium;1-methyl-2-oxopiperidine-3-carboxylate

Cat. No. B2997268
CAS RN: 2095411-03-1
M. Wt: 163.1
InChI Key: XMEOOQISSMEMSM-UHFFFAOYSA-M
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Description

“Lithium;1-methyl-2-oxopiperidine-3-carboxylate” is a chemical compound . It’s related to “Ethyl 2-oxo-3-piperidinecarboxylate” and "Methyl 2-oxopiperidine-3-carboxylate" .


Synthesis Analysis

The synthesis of related compounds like “Ethyl 2-oxo-3-piperidinecarboxylate” involves reactions with alkali metals such as lithium . The synthesis of these compounds is often necessary for various applications .


Molecular Structure Analysis

The molecular structure of related compounds like “Methyl 1-methyl-2-oxopiperidine-3-carboxylate” includes a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Lithium is a reactive metal and can reduce the carbon-halogen bonds of alkyl halides . This makes alkyl lithium and Grignard reagents excellent nucleophiles and useful reactants in synthesis .


Physical And Chemical Properties Analysis

Lithium is an alkali metal but has properties more similar to the alkaline earth magnesium than to its group member sodium . For example, lithium carbonate is insoluble in water like MgCO3 unlike Na2CO3 .

Scientific Research Applications

Neuroprotective Effects and Mechanisms

Lithium has been identified as a neuroprotective agent across several studies. It has been shown to extend longevity in Caenorhabditis elegans by modulating histone methylation and chromatin structure, suggesting a novel mechanism of action beyond its mood-stabilizing effects (McColl et al., 2008). Moreover, lithium's inhibition of glycogen synthase kinase-3β (GSK-3β) has been implicated in its neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Huntington's disease (Rowe & Chuang, 2004), (Forlenza, De-Paula, & Diniz, 2014).

Cancer Research Applications

In cancer research, lithium has been found to have a biphasic dose-dependent effect on the survival of human hormone-dependent breast cancer cells. At lower concentrations, it promotes cell survival by inhibiting apoptosis, whereas at higher concentrations, it induces apoptosis (Suganthi et al., 2012).

Molecular and Cellular Mechanisms

Lithium's impact on molecular and cellular mechanisms has been widely studied. It influences a variety of cellular processes, including the circadian clock, by modulating the stability of the nuclear receptor Rev-erbα and activating clock gene Bmal1, highlighting its potential to treat bipolar disorder associated with altered circadian rhythms (Yin et al., 2006). Additionally, lithium's ability to reduce tau phosphorylation and promote microtubule assembly underscores its relevance in Alzheimer's disease research (Hong et al., 1997).

Biomedical Engineering and Tissue Engineering Applications

Beyond its therapeutic applications, lithium ions have been studied for their role in bioactive scaffolds, enhancing the cementogenic differentiation of periodontal ligament cells via the Wnt/β-catenin signaling pathway, demonstrating potential in periodontal tissue engineering (Han et al., 2012).

Synthesis and Chemical Sensing

In the field of chemistry, the synthesis of polysubstituted amino acids via the ring opening of methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates showcases the utility of lithium compounds in organic synthesis (Papa & Tomasini, 2000). Lithium has also been used in the development of a pH-independent fluorescent chemosensor for lithium ion sensing, highlighting its importance in biomedical applications (Citterio et al., 2007).

Safety and Hazards

Safety data sheets for related compounds like “Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride” indicate that these compounds may pose hazards, including toxicity . Therefore, careful handling and appropriate safety measures are necessary when working with these compounds .

properties

IUPAC Name

lithium;1-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.Li/c1-8-4-2-3-5(6(8)9)7(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOOQISSMEMSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1CCCC(C1=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2095411-03-1
Record name lithium(1+) ion 1-methyl-2-oxopiperidine-3-carboxylate
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